2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
Chemical modification of quinoline is a common approach used in drug discovery, resulting in improved therapeutic effects . This explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
Quinolines, containing a nitrogen group, exhibit important biological activities . The activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
- CQDHPQ has shown promising anticancer potential. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies suggest that it may interfere with key signaling pathways involved in cancer progression .
- Studies have explored CQDHPQ as a neuroprotective agent. It exhibits antioxidant properties and may mitigate oxidative stress-induced damage in neurons. Researchers have investigated its potential in Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative conditions .
- CQDHPQ has been evaluated for its anti-inflammatory effects. It may modulate inflammatory pathways, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. Preclinical studies have demonstrated its ability to reduce pro-inflammatory cytokines .
- Researchers have explored CQDHPQ’s antimicrobial properties. It exhibits inhibitory effects against bacteria, fungi, and some viruses. Investigations include its potential as an alternative to existing antibiotics or antifungal agents .
- CQDHPQ has been studied as a scaffold for designing enzyme inhibitors. Its unique structure allows modifications to target specific enzymes involved in diseases. Researchers have synthesized derivatives targeting kinases, proteases, and other enzyme classes .
- Due to its fluorescent properties, CQDHPQ derivatives have been used as molecular imaging agents. They can selectively label specific cellular components or biomolecules, aiding in diagnostics and drug development .
Anticancer Activity
Neuroprotection and Neurodegenerative Diseases
Anti-Inflammatory Properties
Antimicrobial Activity
Chemical Biology and Enzyme Inhibition
Molecular Imaging and Fluorescent Probes
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which are structurally similar to this compound, have been reported to exhibit a wide range of biopharmaceutical activities . They are considered significant for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Mode of Action
Quinolines and quinolones, which share a similar structure, have been reported to exhibit their antibacterial activity by inhibiting dna replication through the inhibition of dna gyrase and topoisomerase iv activities .
Biochemical Pathways
Quinazoline and quinazolinone derivatives are known to affect a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetics of 2-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one have been studied, and it was found that the compound displays stereospecific pharmacokinetic and pharmacodynamic features . The erythro isomer was found to be superior to the other isomers in terms of efficacy and brain tissue exposure .
Result of Action
Quinazoline and quinazolinone derivatives have been reported to exhibit a wide range of biological activities, including sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, cancer, and other activities .
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-3H-pyrrolo[3,4-b]quinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c18-12-5-7-13(8-6-12)20-10-16-14(17(20)21)9-11-3-1-2-4-15(11)19-16/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWUIALWUOUVDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=CC=CC=C3C=C2C(=O)N1C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001179000 | |
Record name | 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
180161-75-5 | |
Record name | 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180161-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001179000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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